[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid

Medicinal Chemistry Scaffold Diversity Intellectual Property

Researchers targeting the under-explored 2,7-naphthyridine isomer space face limited commercial access to triazole-fused building blocks. This compound provides a direct entry point with a carboxylic acid handle for high-throughput amidation, esterification, or decarboxylative coupling. • Least-explored naphthyridine isomer scaffold-higher probability of novel IP in kinase programs (Akt, ROCK). • Built-in Dimroth rearrangement capability enables access to the [5,1-a] regioisomer from a single procurement. • ≥98% purity from ISO-certified supply; shipped ambient as non-hazardous.

Molecular Formula C10H6N4O2
Molecular Weight 214.18 g/mol
Cat. No. B12871423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid
Molecular FormulaC10H6N4O2
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=CN3C2=NN=C3C(=O)O
InChIInChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-7-5-11-3-1-6(7)2-4-14(8)9/h1-5H,(H,15,16)
InChIKeyWWNQIFMFLZSSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic Acid – A Structurally Differentiated Heterocyclic Building Block for Medicinal Chemistry Procurement


[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid (CAS 1159831-85-2) is a fused tetracyclic heterocycle combining a 1,2,4-triazole ring annulated at the [3,4-a] face of a 2,7-naphthyridine core, with a carboxylic acid substituent at the 3-position . Its molecular formula is C10H6N4O2 (MW 214.18 g/mol) . The 2,7-naphthyridine scaffold is the least explored among the six naphthyridine positional isomers, creating a structurally differentiated chemical space for drug discovery and library design applications [1]. The compound is commercially available at ≥98% purity from multiple ISO-certified suppliers for research use .

Why Generic Substitution Fails for [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic Acid


This compound cannot be interchanged with its closest structural analogs—the [2,6]naphthyridine isomer (CAS 1159831-91-0) or the [5,1-a] regioisomer—without fundamentally altering downstream molecular properties. The [2,7]naphthyridine core positions nitrogen atoms at positions 2 and 7, creating a unique electronic distribution and hydrogen-bonding geometry distinct from all five other naphthyridine isomers [1]. Furthermore, the [3,4-a] triazole fusion is thermodynamically metastable: heating in excess amine induces a Dimroth rearrangement to the [5,1-a] isomer, meaning the [3,4-a] form is not merely a structural variant but a chemically distinct entity with its own reactivity profile and stability window [2][3]. The carboxylic acid at position 3 provides a synthetic anchor for derivatization (amidation, esterification, decarboxylative coupling) that analogs bearing substituents at alternative positions lack . Substituting a different naphthyridine isomer or triazole regioisomer changes the vector geometry of all substituents, fundamentally altering target engagement potential [1].

Quantitative Differentiation Evidence for [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic Acid vs. Closest Analogs


Naphthyridine Isomer Rarity: 2,7-Naphthyridine as the Least Explored Scaffold Among Six Isomers

The 2,7-naphthyridine scaffold is explicitly identified in the peer-reviewed literature as the least known and least explored among all six structural isomers of pyridopyridine [1]. This is in contrast to the extensively patented and clinically exploited 1,8-naphthyridine isomer (e.g., trovafloxacin, gemifloxacin) and the 1,5-naphthyridine isomer. The comparative under-exploration of the 2,7-isomer translates to a less crowded intellectual property landscape and greater freedom-to-operate for novel composition-of-matter patents [1].

Medicinal Chemistry Scaffold Diversity Intellectual Property

Regioisomeric Control: Irreversible Dimroth Rearrangement Distinguishes [3,4-a] from [5,1-a] Triazolo[2,7]naphthyridines

Sirakanyan et al. (2014) demonstrated that heating 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines in excess amines cleanly produces the isomeric [5,1-a] derivatives via a Dimroth rearrangement [1]. The same group earlier established this interconversion in the 2012 Chemistry of Heterocyclic Compounds paper [2]. This means the [3,4-a] isomer is the kinetically favored or metastable form, while the [5,1-a] isomer is the thermodynamically more stable product under amination conditions. The two regioisomers are chemically interconvertible under defined conditions, enabling deliberate synthetic control over which isomer is obtained [1][2].

Synthetic Chemistry Isomer Purity Process Chemistry

Kinase Inhibitor Scaffold Precedent: Akt and ROCK2 Inhibition Achieved by Structurally Related Triazolo-Naphthyridines

The [1,2,4]triazolo-naphthyridine scaffold class has demonstrated validated kinase inhibition. Li et al. (2009) reported that [1,2,4]triazolo[3,4-f][1,6]naphthyridine compound 13 provided potent inhibitory activity against Akt1 and Akt2 in vivo in a mouse model [1]. Separately, a naphthyridine-containing compound disclosed in US9079880 showed ROCK2 inhibition with an IC50 of 20 nM in a biochemical HTRF assay [2]. While these data are for the [3,4-f][1,6] isomer rather than the [3,4-a][2,7] isomer, they establish the triazolo-naphthyridine scaffold class as a validated kinase inhibitor pharmacophore with sub-micromolar to low nanomolar potency [1][2].

Kinase Inhibition Cancer Therapeutics Allosteric Inhibitors

Physicochemical Differentiation: [2,7] vs. [2,6] Naphthyridine Isomer Comparison

The [2,7]naphthyridine isomer (nitrogen at positions 2 and 7) and the [2,6]naphthyridine isomer (nitrogen at positions 2 and 6) share identical molecular formula (C10H6N4O2) and molecular weight (214.18 g/mol) , yet differ fundamentally in the spatial arrangement of their hydrogen-bond acceptors. The [2,7] isomer positions its two nitrogen atoms in a non-adjacent arrangement across the fused ring system, whereas the [2,6] isomer places them in a different relative geometry [1]. Spectroscopic studies have documented common and differential features between 2,6- and 2,7-naphthyridine series [2]. Each isomer possesses a unique electronic distribution and geometric shape, which dictates its reactivity, intermolecular interaction potential, and utility as a medicinal chemistry scaffold [1]. Computed TPSA for the [2,7] isomer is 80.38 Ų with a LogP of 0.9757 .

Physicochemical Properties Isomer Comparison Rational Design

Synthetic Tractability: Pentaheterocyclic System Construction Validates the Core Scaffold

The triazolo[3,4-a]-2,7-naphthyridine core has been validated as a viable substrate for constructing complex pentaheterocyclic systems. Sirakanyan et al. (ARKIVOC, 2023) demonstrated efficient cyclocondensation of thieno[2,3-c][1,2,4]triazolo[3,4-a]-2,7-naphthyridine with formamide to yield thieno[3,2-d]pyrimidine-fused derivatives, and further reaction with acetylacetone gave pyrazolo[3,4-c][1,2,4]triazolo(tetrazolo)-2,7-naphthyridine pentaheterocyclic systems [1]. This demonstrates that the [3,4-a][2,7] scaffold tolerates multi-step synthetic elaboration without core degradation, in contrast to some naphthyridine isomers that are prone to ring-opening under nucleophilic conditions [2].

Synthetic Chemistry Library Synthesis Derivatization

Prioritized Application Scenarios for [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic Acid Based on Quantitative Evidence


Kinase-Focused Drug Discovery: Exploiting Under-Explored 2,7-Naphthyridine Chemical Space

Programs targeting Akt, ROCK, or other kinases can leverage this building block to construct focused libraries occupying the 2,7-naphthyridine isomer space—the least patented and least explored of all naphthyridine scaffolds [1]. The established kinase inhibition of related triazolo-naphthyridine congeners (Akt1/2 dual inhibition with in vivo activity [2]; ROCK2 IC50 = 20 nM [3]) provides pharmacological validation for the scaffold class, while the 2,7-isomer's under-explored status [1] offers a higher probability of novel intellectual property compared to 1,8-naphthyridine-based programs.

Diversity-Oriented Synthesis: Exploiting the Carboxylic Acid Anchor for Parallel Library Generation

The carboxylic acid at position 3 serves as a synthetic handle for high-throughput amidation, esterification, or decarboxylative coupling, enabling rapid generation of diverse compound libraries from a single building block. This contrasts with analogs lacking a carboxyl group at this position, which require de novo scaffold construction for each derivative. The demonstrated synthetic robustness of the triazolo[3,4-a]-2,7-naphthyridine core across multiple reaction types (cyclocondensation, alkylation, chlorination, hydrazination) [4] supports its use in automated parallel synthesis workflows.

Regioisomer-Controlled Medicinal Chemistry: Accessing [3,4-a] or [5,1-a] Scaffolds from a Single Precursor

Programs investigating structure-activity relationships across triazole regioisomers can procure the [3,4-a] isomer and, through controlled Dimroth rearrangement conditions (heating in excess amine) [5][6], access the [5,1-a] isomer without a separate procurement. This built-in isomerization capability is not available from fixed-isomer scaffolds and enables direct head-to-head biological comparison of both regioisomers from a single starting material.

Neurological and Psychopharmacological Research Programs

The Sirakanyan group has specifically investigated neurotropic activity of triazolo[3,4-a]- and triazolo[5,1-a][2,7]naphthyridine derivatives [5], and the broader 2,7-naphthyridine class has documented anticonvulsant, analgesic, and anxiolytic effects [1]. Programs targeting CNS indications can build upon this existing neuropharmacology precedent using the carboxylic acid building block as an entry point for synthesizing novel neuroactive derivatives with improved drug-like properties.

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